1,8-Diazaspiro[4.5]decan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1,8-diazaspiro[4.5]decan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-7-1-2-8(10-7)3-5-9-6-4-8/h9H,1-6H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPXPVHFEUNLBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158749-93-9 | |
| Record name | 1,8-diazaspiro[4.5]decan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1,8 Diazaspiro 4.5 Decan 2 One and Its Derivatives
General Synthetic Strategies for Diazaspirocyclic Scaffolds
The synthesis of diazaspirocyclic scaffolds, which form the core of 1,8-diazaspiro[4.5]decan-2-one and its derivatives, employs a variety of strategic approaches. These methods are often determined by the desired substitution patterns on the final molecule. nih.gov A common theme in many syntheses is the construction of one heterocyclic ring onto a pre-existing substituted piperidine (B6355638) moiety. nih.gov The creation of the spirocyclic linkage is a critical step, and several distinct cyclization techniques have been developed to achieve this. nih.govnih.gov
Spirocyclization Reactions for Core Formation
Spirocyclization reactions are fundamental to the construction of the diazaspiro[4.5]decane core. These reactions create the defining spiro-junction where the two nitrogen-containing rings are joined. A variety of methods are employed to achieve this, often involving the formation of a quaternary carbon center. rsc.org
One prominent approach involves intramolecular reactions. For instance, acid-mediated Friedel-Crafts spirocyclization has been successfully used to synthesize azetidine (B1206935) spirocycles. This method typically involves preparing a precursor with a tethered arene, which then undergoes cyclization under acidic conditions. Another powerful technique is the use of hypervalent iodine reagents to mediate oxidative spirocyclization. beilstein-journals.org These reagents can be used in stoichiometric or catalytic amounts to construct both carbocyclic and heterocyclic spiro compounds. beilstein-journals.org
Domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient route to complex spirocycles. nih.gov For example, a palladium-catalyzed domino reaction of unactivated yne-en-ynes with aryl halides can form diazaspiro[4.5]decane scaffolds with exocyclic double bonds, creating three new carbon-carbon bonds in the process. nih.gov Similarly, an iron-catalyzed C-C bond-forming spirocyclization cascade provides access to spirocyclic bis-heterocycles. nih.gov
The following table summarizes key spirocyclization strategies for diazaspirocyclic scaffolds.
| Strategy | Key Reagents/Conditions | Description | Reference |
| Friedel-Crafts Spirocyclization | Brønsted or Lewis acids | Intramolecular cyclization of a tethered arene onto an electrophilic center to form the spiro-ring. | |
| Oxidative Spirocyclization | Hypervalent iodine reagents (e.g., PIFA, PIDA) | Oxidation of a suitable precursor to induce cyclization and formation of the spiro-center. | beilstein-journals.org |
| Palladium-Catalyzed Domino Reaction | Pd(OAc)2-PPh3, aryl halides | A cascade reaction involving multiple C-C bond formations to construct the spirocyclic scaffold. | nih.gov |
| Iron-Catalyzed Spirocyclization | Fe(acac)3, Grignard reagents | A stereoselective cascade reaction to form spirocyclic bis-heterocycles. | nih.gov |
| Reductive Aminocyclization | H2, Pd/C | Intramolecular cyclization involving the reduction of an azide (B81097) and subsequent amine cyclization. | researchgate.net |
| Schmidt-Boyer Rearrangement | Lewis acids (e.g., BF3·OEt2), alkyl azides | A ring expansion reaction involving an alkyl azide and a ketone to form a lactam within the spirocyclic system. | rsc.orgresearchgate.net |
Multicomponent Reaction Approaches for N-Heterospirocycles
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single reaction vessel to form a complex product, incorporating most or all of the atoms of the reactants. nih.govresearchgate.net This approach is particularly valuable for the synthesis of N-heterospirocycles due to its atom economy and the ability to rapidly generate structural diversity. nih.gov
A notable example of an MCR for N-heterospirocycle synthesis is the visible-light-driven photocatalytic generation of N-centered radicals. nih.gov This method allows for the direct assembly of β-spirocyclic pyrrolidines from N-allylsulfonamides and alkenes. nih.gov The reaction proceeds in moderate to very good yields and is applicable to a variety of substrates, including drug derivatives. nih.gov Furthermore, this photocatalytic approach has been demonstrated to be scalable using flow chemistry techniques. nih.gov
Michael Addition Protocols for Diazaspiropiperidine Derivatives
The Michael addition, or conjugate addition, is a widely used method for forming carbon-carbon bonds. wikipedia.org In the context of diazaspirocycle synthesis, it serves as a key strategy for constructing the piperidine ring. A series of novel 2,8-dialkyl-1-oxa-2,8-diazaspiro[4.5]decan-3-ones were synthesized using a Michael addition of hydroxyurea (B1673989) or methylhydrazine to α,β-unsaturated esters, followed by a cyclization reaction. nih.gov
Straightforward and scalable syntheses of racemic diazaspiropiperidine derivatives have been developed based on the Michael addition of pipecolate-derived enolates to a range of nitroalkenes. researchgate.net This reaction has a general scope and can be performed on a preparatively useful scale. researchgate.net Organocatalytic asymmetric aza-Michael reactions provide an avenue for the enantioselective synthesis of functionalized chromenes, thiochromenes, and 1,2-dihydroquinolines. beilstein-journals.org
Reductive Aminocyclization Procedures
Reductive aminocyclization is a powerful technique for the synthesis of nitrogen-containing heterocycles, including diazaspiro compounds. This method typically involves the intramolecular reaction of an amine with a carbonyl group, followed by reduction of the resulting imine or enamine. A key step in some syntheses is an intramolecular reductive aminocyclization using hydrogen and a palladium on carbon catalyst (H2, 10% Pd/C) to form the final diazaspiro[4.5]decan-2-one ring system. researchgate.net
This protocol has been successfully applied in the synthesis of diazaspiro-iminosugars derived from D-glucose. rsc.orgresearchgate.net For example, a precursor containing an azide group is first reduced to an amine, which then undergoes intramolecular cyclization with a suitable electrophile within the same molecule to construct the spirocyclic framework. researchgate.net The choice of reducing agent and reaction conditions is crucial for the success and selectivity of the cyclization. organic-chemistry.org
Schmidt-Boyer Rearrangement Applications
The Schmidt reaction and its intramolecular variant, often referred to as the Boyer-Schmidt-Aube rearrangement, are valuable methods for the synthesis of lactams and other nitrogen-containing heterocycles. chem-station.comwikipedia.org This reaction typically involves the Lewis acid-mediated reaction of a ketone with an alkyl azide, leading to a ring expansion and the incorporation of a nitrogen atom into the ring. chem-station.com
In the context of diazaspirocycle synthesis, the Schmidt-Boyer rearrangement has been utilized to construct the lactam portion of the target molecule. rsc.orgresearchgate.net For instance, a precursor containing both a ketone and an azide functional group can undergo an intramolecular Schmidt reaction to form a spiro-bislactam. rsc.org The reaction is often promoted by a Lewis acid such as boron trifluoride etherate (BF3·OEt2). chem-station.com This approach has been successfully demonstrated in the synthesis of polyhydroxylated spiro-bislactams from a D-glucose-derived α-azidoaldehyde. rsc.orgresearchgate.net The stereochemical outcome of the rearrangement can be influenced by the substrate and the reaction conditions. chem-station.com
Utilization of α-Aminonitriles as Key Intermediates
α-Aminonitriles are versatile synthetic intermediates due to their dual reactivity, which has been exploited in a wide range of applications, including the synthesis of heterocycles and natural products. rsc.orgresearchgate.net They can act as masked iminium ion equivalents or, upon α-metallation, as nucleophilic acyl anion equivalents. rsc.org
In the synthesis of diazaspirocyclic compounds, α-aminonitriles can serve as crucial building blocks. The Strecker reaction, a classic method for α-aminonitrile synthesis, has been refined through the use of organocatalysis to achieve asymmetric synthesis. mdpi.com A convenient synthesis of 1-oxa-3,8-diazaspiro researchgate.netprepchem.comdecan-2-ones from 4-pyridone proceeds through the addition of trimethylsilyl (B98337) cyanide, forming an α-aminonitrile-like intermediate. tandfonline.com These intermediates are valuable for constructing the core structure of various diazaspiro compounds. researchgate.net
Strategies Employing Urea (B33335), Diethyl Oxalate, and Ammonium (B1175870) Carbonate
A notable strategy for the synthesis of related diazaspirocyclic cores involves the utilization of simple and readily available starting materials like urea, diethyl oxalate, and ammonium carbonate. vulcanchem.comgoogle.com This approach is highlighted in the preparation of analogous compounds such as 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione. google.com The process typically involves a multi-step reaction sequence.
The initial step is a cyclocondensation reaction. vulcanchem.com In this stage, urea, diethyl oxalate, and ammonium carbonate are reacted in the presence of sodium metal. vulcanchem.comgoogle.com This reaction is often carried out in an anhydrous solvent like methanol (B129727) at a controlled temperature, for instance, between 25–30°C. The stoichiometry of the reactants is crucial for the success of the reaction; for example, an excess of urea can lead to side reactions, while insufficient ammonium carbonate may hinder the cyclization process.
Following the initial condensation, the resulting intermediate undergoes further transformation. Treatment with a strong acid, such as concentrated hydrochloric acid, facilitates cyclodehydration and the formation of a diketopiperazine core. vulcanchem.com This step is essential for constructing the foundational heterocyclic structure.
This methodology offers several advantages, including the use of inexpensive and accessible raw materials, which is beneficial for industrial-scale production. google.com Furthermore, the use of methanol as a solvent, which can be recycled, and the avoidance of hazardous reagents like sodium cyanide contribute to a more environmentally friendly and safer synthetic process. google.com
Specific Reaction Pathways for the this compound System
The synthesis of the this compound system and its analogs can be achieved through various specific reaction pathways. These pathways often involve the construction of a spirocyclic framework by combining different ring systems.
Formation of Spiro Ring System Precursors
The formation of precursors is a critical initial step in the synthesis of the this compound scaffold. These precursors are molecules that already contain some of the structural features of the final spiro compound and are designed to undergo subsequent reactions to form the complete spirocyclic system.
One common approach involves the synthesis of substituted piperidine derivatives. For instance, the Michael addition of pipecolate-derived enolates to nitroalkenes has been developed as a straightforward method to create precursors for 4-substituted-2,8-diazaspiro[4.5]decan-1-one derivatives. researchgate.net This reaction has a broad scope and can be performed on a preparatively useful scale. researchgate.net
Another strategy is the use of N-protected piperidine derivatives. For example, N-protected 1-oxa-3,8-diazaspiro[4.5]decan-2-one compounds can serve as intermediates. These protected precursors are then subjected to ring-opening and subsequent cyclization reactions to form the desired spiro framework.
The synthesis of precursors can also involve multi-step sequences starting from simpler molecules. For example, the preparation of benzyl (B1604629) or hydroxypiperidine derivatives can be achieved through acylation and subsequent reduction. These derivatives then serve as key intermediates for the final cyclization steps.
Cyclization Reactions of Appropriate Precursors
Cyclization is the key step in which the spirocyclic structure of this compound and its analogs is formed from appropriate precursors. Various cyclization strategies have been employed, depending on the nature of the precursor.
One common method is intramolecular cyclization. This can be achieved under either basic or acidic conditions and is often facilitated by heating or refluxing in an inert solvent. For instance, a Michael addition reaction of hydroxyurea or methylhydrazine to α,β-unsaturated esters, followed by a cyclization reaction, has been used to synthesize a series of 2,8-dialkyl-1-oxa-2,8-diazaspiro[4.5]decan-3-ones. nih.gov
Another approach involves a multi-step process that includes a cyclization step. For example, the synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one can involve the reaction of a diamine with a dicarboxylic acid, followed by a cyclization reaction to form the spiro ring system. ontosight.ai
Ring-closing metathesis (RCM) is a more advanced technique that can be used for stereochemical control during the formation of the spiro system. vulcanchem.com Additionally, Mannich-type cyclizations, which involve the reaction of diketones with diamines under acidic conditions, can also be employed to construct the diazaspiro[4.5]decane scaffold. vulcanchem.com
A patented method for synthesizing structurally related spirocyclic diketopiperazines involves a three-step process where the final step is a spirocyclization induced by reacting an intermediate with 2-(ethylamino)acetaldehyde and potassium ferricyanide. vulcanchem.com
Functional Group Interconversions and Derivatization Strategies
Following the formation of the core this compound structure, further modifications can be made through functional group interconversions and derivatization. These strategies allow for the synthesis of a diverse range of analogs with potentially different properties.
The introduction of various substituents at the nitrogen atoms and other positions on the spirocyclic rings is a common strategy to create a library of derivatives. This can be achieved through several chemical reactions.
Alkylation reactions are frequently used to introduce alkyl groups at the nitrogen centers. For example, using ethyl halides or Mitsunobu conditions can introduce ethyl substituents. The synthesis of 8-benzyl-1,3,8-triazaspiro[4.5]decan-4-one involves a final benzylation step via nucleophilic substitution mediated by potassium ferricyanide.
Other functional groups can also be introduced. For instance, a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones were prepared with various substituents at the 8-position, including 2-(3-indolyl)ethyl, 3-(2-methoxyphenoxy)-2-hydroxypropyl, or 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl groups. nih.gov The introduction of a methyl group at the N2 position of 2,8-dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one has also been reported. nih.gov
The following table summarizes some examples of substituents introduced at various positions of the diazaspiro[4.5]decan-2-one core and the resulting compounds.
| Position of Substitution | Substituent | Resulting Compound Class |
| N-1 | Methyl | 1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione google.com |
| N-8 | Benzyl | 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one |
| N-8 | 2-(3-Indolyl)ethyl | 8-[2-(3-Indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-ones nih.gov |
| N-2 | Methyl | 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one nih.gov |
In the synthesis of complex molecules with multiple reactive sites, selective derivatization is crucial. This often requires the use of protecting groups to temporarily block certain functional groups while others are being modified. tcichemicals.com
The choice of protecting groups is a key aspect of the synthetic strategy. tcichemicals.com Useful protecting groups must be stable under various reaction conditions and must be able to be removed selectively without affecting other parts of the molecule. tcichemicals.com For example, in the synthesis of 4-substituted-2,8-diazaspiro[4.5]decan-1-one derivatives, the removal of a benzyl protecting group proved to be challenging on a larger scale. researchgate.net While standard acid-catalyzed hydrogenolysis using Pd/C worked on a small scale, alternative methods were needed for larger batches. researchgate.net The optimized conditions involved hydrogenation with Raney nickel at high pressure in ethanol (B145695) with a small amount of anhydrous dichloromethane. researchgate.net
The synthesis of 3-butyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one is another example that typically involves multi-step organic reactions, including the use of protecting groups to facilitate specific substitutions at various positions on the diazaspiro framework. N-protected intermediates are often prepared, followed by ring closure via intramolecular cyclization.
The following table outlines a general protection/deprotection scheme that could be applied in the synthesis of this compound derivatives.
| Functional Group to Protect | Protecting Group | Protection Conditions | Deprotection Conditions |
| Amine (Nitrogen center) | Benzyl (Bn) | Benzyl halide, base | Hydrogenolysis (e.g., H₂, Pd/C) researchgate.net |
| Amine (Nitrogen center) | tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Acidic conditions (e.g., TFA) |
| Hydroxyl | tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, imidazole | Fluoride source (e.g., TBAF) |
| Carbonyl | Acetal/Ketal | Diol, acid catalyst | Aqueous acid |
Introduction of Substituents at Nitrogen Centers and Ring Positions
Asymmetric Synthesis and Stereochemical Control
The inherent chirality of the spirocyclic framework of this compound necessitates advanced synthetic methods to control its stereochemistry. The development of asymmetric approaches is crucial, as the biological activity of spirocyclic compounds is often dependent on their specific stereoisomeric form. vulcanchem.com Strategies for achieving stereochemical control generally fall into two categories: the separation of racemic mixtures and the direct enantioselective synthesis of the target molecule.
Resolution of Racemic Mixtures at Intermediate or Final Stages
A common strategy to obtain enantiomerically pure spiro-lactams involves the synthesis of a racemic mixture followed by separation. This can be achieved at the final product stage or with key intermediates.
One effective method involves converting the racemic amine mixture into diastereomeric amides by reacting it with a chiral acid. For instance, racemic diazaspiro[4.4]nonane, a related spirocyclic diamine, can be resolved by coupling with N-(tert-butoxycarbonyl)-S-proline. The resulting diastereomeric proline amides are then separable by liquid chromatography. google.com.nagoogle.com After separation, the chiral auxiliary can be cleaved to yield the individual enantiomers of the spiro-diamine.
Another powerful and direct technique is chiral High-Performance Liquid Chromatography (HPLC). It has been demonstrated that the final racemic products of 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives, which are structurally analogous to the target compound, can be efficiently separated into their individual enantiomers using standard normal phase chiral HPLC. researchgate.net
Table 1: Methods for Resolution of Racemic Diazaspiro Compounds
| Method | Description | Example Compound | Reference |
|---|---|---|---|
| Diastereomeric Salt Formation | Reaction with a chiral acid (e.g., N-Boc-S-proline) to form diastereomers. | 7-(3-pyridyl)-1,7-diazaspiro[4.4]nonane | google.com.nagoogle.com |
Enantioselective Synthetic Routes
Enantioselective synthesis aims to directly produce a single enantiomer, avoiding the need for resolution and the loss of 50% of the material. Various catalytic asymmetric methods have been developed for the synthesis of spirocyclic lactams.
Metal-Catalyzed Reactions : Copper-catalyzed domino reactions, such as the Kinugasa/Michael domino reaction, have been successfully employed for the asymmetric synthesis of spirocyclic β-lactams with high enantioselectivity (up to 97% ee) and diastereoselectivity. nih.gov Nickel-catalyzed intramolecular C-acylation of lactams represents another modern strategy, providing access to chiral spirocycles bearing all-carbon quaternary centers with good to excellent enantioselectivity (up to 90% ee). acs.org Furthermore, palladium-catalyzed intramolecular Tsuji-Trost reactions of Ugi adducts have been shown to produce spiro-diketopiperazines in high yield and enantioselectivity. acs.org
Chiral Auxiliary-Mediated Synthesis : The use of chiral auxiliaries, such as bicyclic lactams derived from amino acids like (R)-phenylglycinol, can control the stereochemical outcome of a reaction. researchgate.net An efficient synthesis of spiro-pyrrolidone-oxoindoles has been achieved with excellent enantioselectivity through a regio- and asymmetric C-selective SNAr reaction controlled by a chiral bicyclic lactam auxiliary. aragen.com
Organocatalysis : Organocatalytic methods, utilizing small chiral organic molecules as catalysts, have emerged as a powerful tool. Asymmetric Mannich reactions catalyzed by cinchona alkaloid dimers or isothiourea derivatives have been used to construct enantioenriched spirocyclic β-lactams. rsc.org
Reaction Optimization and Process Development in Chemical Synthesis
The transition from a laboratory-scale synthesis to a large-scale industrial process requires significant optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness. Key areas of focus include the use of modern heating techniques, the selection of appropriate reagents and conditions, and the implementation of advanced manufacturing technologies. smolecule.com
Microwave-Assisted Synthesis Enhancements
Microwave irradiation has become a valuable tool in modern organic synthesis for its ability to dramatically reduce reaction times and often improve product yields and purity. The formation of the spirocyclic core of diazaspiro compounds can be significantly accelerated using microwave-assisted synthesis. vulcanchem.comvulcanchem.com
A comparative study on the formation of a related spirocycle, 1-oxa-3,8-diazaspiro[4.5]decan-2-one, highlighted the advantages of microwave heating. The reaction, which required 24 hours at 80°C with conventional heating, was completed in just 50 minutes at a lower temperature of 50°C under microwave irradiation. This not only accelerated the reaction but also increased the yield from 45% to 68% and reduced byproduct formation. Similarly, multicomponent reactions like the Bucherer-Berg synthesis of spirohydantoins can be performed in minutes under microwave conditions, compared to several hours of conventional refluxing. uio.no
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted | Reference |
|---|---|---|---|
| Reaction Time | 24 hours | 50 minutes | |
| Temperature | 80°C | 50°C |
Solvent and Base Selection Effects on Reaction Yields and Purity
The choice of solvent and base is critical in the synthesis of this compound and its derivatives, as these parameters can profoundly influence reaction outcomes, including yield, purity, and stereoselectivity.
In an asymmetric SNAr reaction used to construct a spiro-oxoindole core, a screening of various bases was performed. aragen.com While bases like potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3) were effective, the highest diastereoselectivity (99:1 dr) was achieved using potassium bis(trimethylsilyl)amide (KHMDS). aragen.com This demonstrates the critical role of the base in controlling the stereochemical course of the reaction.
Similarly, solvent choice can be equally important. The optimization of a bromo-lactamization reaction to form a spiro-isoxazoline-lactam involved testing various solvents. nih.gov Dichloromethane (CH2Cl2) was identified as the optimal solvent, providing the highest yield of the desired product when paired with the appropriate brominating agent. nih.gov The development of a synthetic route for 4-substituted 2,8-diazaspiro[4.5]decan-1-ones also involved careful optimization of hydrogenation conditions, where the addition of anhydrous CH2Cl2 to the ethanol solvent was found to be crucial for achieving high yields on a larger scale. researchgate.net
Flow Chemistry Techniques for Scale-Up Procedures
For large-scale and industrial production, continuous flow chemistry offers significant advantages over traditional batch processing. Flow reactors can improve heat and mass transfer, enhance safety for highly exothermic or hazardous reactions, and allow for more consistent product quality. The optimization of the synthesis of spirocyclic compounds for industrial production often involves the implementation of continuous flow reactors to improve both yield and purity during scale-up procedures. smolecule.com This technology represents a key strategy for the efficient and reproducible manufacturing of complex molecules like this compound derivatives. smolecule.com
Challenges in Synthesis and Mitigation of Undesired Rearrangements
The synthesis of complex heterocyclic structures such as this compound and its derivatives is often accompanied by significant challenges. These include issues with achieving high yields, controlling stereochemistry, and preventing the formation of undesired side products through molecular rearrangements. The construction of the spirocyclic core, which features a quaternary carbon center, is a primary hurdle that requires carefully designed synthetic strategies.
A significant challenge in the synthesis of spiro-piperidine frameworks is the regio- and stereo-controlled formation of the spiro-carbon. cardiff.ac.uk Achieving high regioselectivity in multicomponent reactions, which are often employed for building such scaffolds, can be difficult. researchgate.net Furthermore, the synthesis of related diazaspiro-iminosugars has highlighted potential failures in key reactions; for instance, attempts to create a diazaspiro wikipedia.orgresearchgate.netbislactam via a Schmidt-Boyer reaction were unsuccessful. rsc.org Similarly, an intramolecular reductive aminocyclization approach resulted in a complex mixture of products rather than the desired diazaspiro-iminosugar. rsc.org
Potential Undesired Rearrangements
One of the most well-documented challenges in the synthesis of lactams (the core structure of this compound) is the Beckmann rearrangement. wikipedia.orgresearchgate.net This reaction involves the acid-catalyzed conversion of an oxime to an amide. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing spiro-lactams, if a cyclic ketoxime is used as a precursor, it can undergo rearrangement to yield the desired lactam. wikipedia.org However, the reaction is not always straightforward. The Beckmann rearrangement's success and product distribution can be highly dependent on the stereochemistry of the oxime and the reaction conditions. wikipedia.orgmasterorganicchemistry.com
The classic Beckmann rearrangement is catalyzed by strong acids like sulfuric acid or polyphosphoric acid. wikipedia.org However, a variety of other reagents can promote the rearrangement, including thionyl chloride and phosphorus pentachloride. wikipedia.org A significant competing reaction is the Beckmann fragmentation, where the molecule breaks apart instead of rearranging. wikipedia.org This fragmentation is favored when the migrating group can form a stable carbocation. wikipedia.org Careful selection of the promoting reagent and solvent conditions is crucial to favor the desired rearrangement over fragmentation. wikipedia.org
For instance, while the Beckmann rearrangement is a cornerstone for producing caprolactam (the monomer for Nylon 6) on an industrial scale, its application in more complex systems can be problematic. wikipedia.orgresearchgate.net Unsatisfactory yields and the formation of mixed lactam products have been reported in the rearrangement of certain bicyclic oximes. researchgate.net
Mitigation Strategies
To overcome these synthetic hurdles, researchers have developed several mitigation strategies. The choice of catalyst and reaction conditions is paramount. In multicomponent reactions for synthesizing spiro derivatives, organocatalysts and transition-metal-based catalysts have proven instrumental in achieving high stereoselectivity. researchgate.net
To avoid undesired intermolecular side reactions, such as transesterification, reaction parameters can be optimized. For example, using a high volume of solvent and a low concentration of base can favor the desired intramolecular cyclization. beilstein-journals.org
In cases where rearrangements like the Beckmann rearrangement are intended, specific protocols have been developed to improve outcomes. Using cyanuric chloride with a zinc chloride co-catalyst can render the Beckmann rearrangement catalytic and efficient for converting cyclic ketones to lactams. wikipedia.org For substrates where traditional acidic conditions fail, alternative reagents like methanesulfonyl chloride and triethylamine (B128534) have been shown to successfully induce rearrangement in good yield. researchgate.net
The table below summarizes some of the key challenges and the corresponding strategies employed to mitigate them in the synthesis of spiro-lactams and related structures.
| Challenge | Potential Undesired Outcome | Mitigation Strategy | References |
| Stereo- & Regioselectivity | Formation of incorrect isomers or multiple products. | Use of organocatalysts or transition-metal catalysts in multicomponent reactions. | researchgate.net |
| Beckmann Rearrangement Control | Low yield, mixture of lactam regioisomers, fragmentation. | Careful selection of acid catalyst or alternative reagents (e.g., TsCl, SOCl₂, PCl₅); stereocontrol of oxime precursor. | wikipedia.orgresearchgate.netmasterorganicchemistry.com |
| Beckmann Fragmentation | Cleavage of the molecule instead of rearrangement. | Avoidance of substrates that form highly stable carbocations; optimization of reaction conditions. | wikipedia.org |
| Schmidt-Boyer Reaction Failure | No reaction or formation of complex product mixtures. | Alternative synthetic routes, such as reductive aminocyclization (which may also require optimization). | rsc.org |
| Intermolecular Side Reactions | Formation of dimers or polymers (e.g., via transesterification). | Adjusting reaction parameters, such as using high solvent dilution and low base concentration. | beilstein-journals.org |
Ultimately, the successful synthesis of this compound and its derivatives relies on a deep understanding of these potential challenges and the strategic implementation of methods to control the reaction pathways, favoring the formation of the desired spirocyclic product.
Structural Characterization and Elucidation of 1,8 Diazaspiro 4.5 Decan 2 One Derivatives
Advanced Spectroscopic Analysis Techniques.nih.govresearchgate.netmdpi.combruker.com
A combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and chiroptical methods like vibrational circular dichroism (VCD) is essential for the unambiguous characterization of these spirocyclic compounds. nih.govresearchgate.netmdpi.combruker.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation.nih.govmdpi.combruker.comresearchgate.net
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of 1,8-diazaspiro[4.5]decan-2-one derivatives in solution. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign proton and carbon signals and to confirm the spirocyclic framework. researchgate.netmdpi.com
One-dimensional NMR provides fundamental information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.
¹H NMR: The proton NMR spectra of this compound analogs exhibit characteristic signals. Protons on the methylene (B1212753) groups adjacent to the nitrogen atoms typically appear in the range of δ 3.0–3.5 ppm. vulcanchem.com The presence of a lactam N-H proton often results in a singlet signal, for instance, at δ 7.59 ppm in an analog. google.com Other aliphatic protons within the spirocyclic system, such as those on the piperidine (B6355638) and pyrrolidinone rings, resonate at various chemical shifts, providing a complex but informative fingerprint region. vulcanchem.comgoogle.com
¹³C NMR: The carbon-13 NMR spectrum is crucial for identifying the carbon skeleton. A key signal for this compound derivatives is the carbonyl carbon of the lactam, which typically resonates in the downfield region, around δ 170–180 ppm. vulcanchem.com The spiro carbon atom, a quaternary carbon shared by both rings, is a distinctive feature, with its chemical shift providing insight into its electronic environment. uni-ruse.bg Other sp³ hybridized carbons of the rings appear in the δ 20–50 ppm range. vulcanchem.com For example, in a 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl) derivative, the spiro carbon was observed at δ 61.3 ppm, with other aliphatic carbons appearing at δ 33.8, 31.0, 29.2, and 22.5 ppm. uni-ruse.bg
Interactive Data Table: Representative NMR Data for Diazaspiro[4.5]decanone Derivatives
| Compound Type | Nucleus | Signal Type | Chemical Shift (δ, ppm) | Assignment |
| This compound Analog | ¹H | Multiplet | 3.0 - 3.5 | Methylene protons adjacent to N |
| This compound Analog | ¹H | Multiplet | 1.4 - 1.9 | Bridgehead protons |
| 2,8-Diazaspiro[4.5]decan-1-one Derivative | ¹H | Singlet | 7.59 | Lactam NH |
| This compound Analog | ¹³C | Carbonyl | 170 - 180 | Lactam C=O |
| 2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl Derivative | ¹³C | Quaternary | 61.3 | Spiro Carbon |
| This compound Analog | ¹³C | Aliphatic | 20 - 50 | Ring CH₂ groups |
2D NMR techniques are indispensable for assembling the complete molecular structure by establishing correlations between different nuclei. researchgate.netmdpi.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons through the carbon framework of the rings. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the unambiguous assignment of carbon signals based on their attached protons. mdpi.comrsc.org For instance, in a spiro-β-lactam, an HSQC spectrum was used to confirm the assignment of the spirocyclic carbon. rsc.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly vital for identifying quaternary carbons (like the spiro and carbonyl carbons) and for piecing together different fragments of the molecule. mdpi.com
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments help differentiate between CH, CH₂, and CH₃ groups, simplifying the analysis of the ¹³C NMR spectrum. uni-ruse.bgmdpi.com A DEPT-135 spectrum, for example, will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. mdpi.com
The combined application of these 1D and 2D NMR methods provides definitive evidence for the structure of this compound derivatives. researchgate.netmdpi.com
One-Dimensional NMR (¹H NMR, ¹³C NMR)
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation.nih.govresearchgate.netvulcanchem.commdpi.com
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound.
MS: Standard mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the expected molecular weight. For example, a derivative of 2,8-diazaspiro[4.5]decan-1-one showed a molecular ion peak [M+H]⁺ at m/z = 321.4. researchgate.net
HRMS: High-Resolution Mass Spectrometry provides highly accurate mass measurements, which allows for the determination of the molecular formula. researchgate.net For a series of novel 2-oxo-(1-oxo-2,8-diazaspiro[4.5]decane-8-yl)ethylpiperidine carboxamide derivatives, HRMS was used alongside NMR to characterize the synthesized compounds. researchgate.net Similarly, the molecular formula of a new spiro-heterocyclic γ-lactam was determined as C₂₂H₂₁NO₈ by an HRESIMS peak at m/z 450.1159 [M+Na]⁺. mdpi.com
Interactive Data Table: Mass Spectrometry Data for Diazaspiro[4.5]decanone Derivatives
| Compound | Ionization Method | Adduct | Calculated m/z | Found m/z |
| This compound (Predicted) | ESI | [M+H]⁺ | 155.11789 | - |
| This compound (Predicted) | ESI | [M+Na]⁺ | 177.09983 | - |
| rac-4-Phenyl-2,8-diazaspiro[4.5]decan-1-one Derivative | EI | [M+H]⁺ | 397.4 | 397.4 |
| 8-(2-Amino-5-bromo-3-chloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one | ESI⁺ | [M+H]⁺ | 359.0269 | 359.0268 |
| Cephalimysin N (Spiro-heterocyclic γ-lactam) | HRESIMS | [M+Na]⁺ | 450.1159 | 450.1159 |
Infrared (IR) Spectroscopy for Functional Group Identification.researchgate.netuni-ruse.bgvulcanchem.com
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For this compound derivatives, key characteristic absorptions include:
N-H Stretch: A sharp or broad absorption band typically appears in the region of 3200-3400 cm⁻¹, corresponding to the N-H bond of the lactam and any other amine groups. uni-ruse.bg For a 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl) derivative, this was observed at 3242 cm⁻¹. uni-ruse.bg
C=O Stretch: A strong, sharp absorption band characteristic of the lactam carbonyl group is expected in the range of 1650-1750 cm⁻¹. vulcanchem.com In one derivative, multiple C=O stretches were seen between 1696 and 1802 cm⁻¹. uni-ruse.bg
C-H Stretch: Aliphatic C-H stretching vibrations from the spirocyclic rings are typically observed just below 3000 cm⁻¹, for example around 2862-2927 cm⁻¹. uni-ruse.bg
These characteristic bands provide rapid and valuable confirmation of the key functional groups within the molecular structure. ontosight.ai
Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Stereochemistry.mdpi.com
Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.com It provides detailed information about the three-dimensional structure and is particularly effective for determining the absolute configuration of stereocenters. bruker.com
For spirocyclic compounds, which possess a rigid three-dimensional structure, VCD is an ideal method for stereochemical elucidation. nih.gov The process involves comparing the experimental VCD spectrum with spectra calculated for different enantiomers using quantum mechanical methods. mdpi.com This comparison allows for the unambiguous assignment of the absolute stereochemistry. For instance, the absolute stereochemistry of novel spiroleptosphol compounds was established using VCD, demonstrating its utility for complex spiro systems. nih.gov The technique has been successfully applied to determine the absolute configuration of cryptochiral hydrocarbons by comparing theoretically calculated VCD and IR spectra with observed spectra. mdpi.com
X-ray Crystallography for Definitive Structural Determination
X-ray crystallography stands as the gold standard for the unambiguous determination of molecular structures. This powerful technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing a detailed three-dimensional picture of the molecule.
Single crystal X-ray diffraction is a pivotal technique for elucidating the molecular architecture of this compound derivatives. By irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern, a detailed electron density map can be generated, from which the atomic positions are determined.
For instance, the crystal structure of 3-(4-bromophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione, a related spirocyclic compound, was determined to be monoclinic with the space group P2₁/c. iucr.org The unit cell parameters were found to be a = 6.1835 (5) Å, b = 17.5442 (9) Å, and c = 15.1865 (11) Å, with a β angle of 94.222 (6)°. iucr.org This level of detail is instrumental in confirming the connectivity and stereochemistry of the molecule. Similarly, a derivative, C₂₃H₂₈N₂O₅, was found to have an orthorhombic crystal system. nih.gov
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref |
| 3-(4-Bromophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione | Monoclinic | P2₁/c | 6.1835 (5) | 17.5442 (9) | 15.1865 (11) | 94.222 (6) | iucr.org |
| C₂₃H₂₈N₂O₅ | Orthorhombic | P2₁2₁2₁ | 9.8666 (2) | 11.1565 (3) | 18.4884 (4) | 90 | nih.gov |
Many derivatives of this compound are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Determining the absolute stereochemistry is critical, as different enantiomers can exhibit distinct biological activities. X-ray crystallography is a powerful tool for this purpose, especially when a chiral reference is incorporated into the crystal structure.
In a study of 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives, the absolute configuration of one enantiomer was determined to be R through single crystal X-ray diffraction studies of its diastereoisomeric salt with 1R-(–)-camphorsulfonic acid. researchgate.net This method of forming a salt with a known chiral molecule allows for the unambiguous assignment of the stereochemistry of the target compound.
X-ray crystallography provides detailed information about intermolecular interactions, such as hydrogen bonds, which play a crucial role in the stability of the crystal lattice and can influence the physical properties of the compound. In the crystal structure of 3-(4-bromophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione, molecules are linked into centrosymmetric dimers by intermolecular N—H⋯O hydrogen bonds. iucr.org Similarly, in a related C₂₃H₂₈N₂O₅ derivative, molecules are linked by weak intermolecular C—H⋯O hydrogen bonds, forming extended chains. nih.gov These interactions are vital for understanding the supramolecular chemistry of these compounds.
Analysis of Molecular Conformations and Crystal Packing
Chromatographic Methods for Purity and Identity Confirmation (e.g., HPLC)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of synthesized this compound derivatives and for separating enantiomers.
Chiral HPLC is a key method for the separation of enantiomers. In a study on substituted 1,3-diazaspiro[4.5]decan-4-ones, various polysaccharide-based chiral stationary phases (CSPs) were used. researchgate.net The Lux-Amylose-2 column was found to be effective in separating most of the investigated compounds. researchgate.net Similarly, the enantiomers of 4-(4-fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one were successfully separated using a Chiralpak AD column with a heptane-EtOH (85:15) mobile phase. researchgate.net
HPLC is also routinely used to determine the purity of these compounds, with purity levels often exceeding 95%. uj.edu.plsigmaaldrich.com For instance, the purity of a synthesized spirohydantoin derivative was determined to be 99% by HPLC. uj.edu.pl
| Compound/Derivative | HPLC Column | Mobile Phase | Purity/Separation | Ref |
| Substituted 1,3-diazaspiro[4.5]decan-4-ones | Lux-Amylose-2 | n-hexane/2-propanol or n-hexane/ethanol (B145695) | Enantioseparation | researchgate.net |
| 4-(4-fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one | Chiralpak AD | heptane-EtOH (85:15) | Enantioseparation | researchgate.net |
| Spirohydantoin derivative | Not specified | Not specified | 99% | uj.edu.pl |
| 1-methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride | Not specified | Not specified | 95% | sigmaaldrich.com |
Investigation of Tautomerism and Dynamic Equilibria
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a potential phenomenon in this compound derivatives due to the presence of the lactam (amide) group. The lactam can potentially exist in equilibrium with its tautomeric lactim form.
While specific studies on the tautomerism of this compound itself are not prevalent in the searched literature, the general principles of lactam-lactim tautomerism are well-established. chemrxiv.org The position of the equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the spirocyclic scaffold. mdpi.com The investigation of such equilibria often involves spectroscopic techniques like NMR, which can distinguish between the different tautomeric forms, especially if the rate of interconversion is slow on the NMR timescale. mdpi.com Computational chemistry is also a valuable tool for estimating the relative stabilities of the tautomers. chemrxiv.org The potential for tautomerism is an important consideration in understanding the reactivity and biological interactions of these molecules. google.com
Computational Studies and Molecular Modeling of 1,8 Diazaspiro 4.5 Decan 2 One Systems
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and molecular properties of 1,8-diazaspiro[4.5]decan-2-one and its derivatives. nrel.gov These calculations provide insights into molecular geometries, charge distributions, and vibrational frequencies. nrel.gov For instance, DFT calculations have been employed to confirm and evaluate the properties of related spirocyclic compounds, examining electronic transfer, polarity, and atomic charges. researchgate.net Such studies are crucial for understanding the reactivity and intermolecular interactions that govern the biological activity of these compounds. nrel.govresearchgate.net
In the study of organic radicals and their corresponding closed-shell molecules, quantum chemical calculations have been used to determine enthalpies, free energies, and atomic spin densities. nrel.gov This data is vital for understanding reaction thermodynamics and kinetics. While specific quantum chemical data for this compound is not extensively published, the methodologies are well-established. For example, in the structural analysis of related spiro compounds like 4-(8-propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one), 1D and 2D NMR techniques are complemented by computational methods to verify structures and understand tautomeric conversions. mdpi.comresearchgate.net
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a ligand to a target protein. This method is extensively applied in the study of this compound derivatives to understand their interactions with various biological targets.
For example, derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key player in necroptosis-driven inflammatory diseases. nih.gov Molecular docking simulations revealed that these compounds bind within the kinase domain of RIPK1. Similarly, docking studies were instrumental in the discovery of 2,8-diazaspiro[4.5]decan-1-one derivatives as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) for treating inflammatory bowel disease. nih.govacs.org
In another study, molecular docking was used to investigate the interaction of diazaspiro-iminosugars, including a dihydroxy-1,8-diazaspiro[4.5]decan-2-one derivative, with glycosidases. researchgate.net These simulations help to substantiate the observed inhibitory activities and elucidate the mechanism of action at the molecular level. researchgate.net Furthermore, docking has been used to predict the affinity of related spirocycles for targets like σ-1 receptors and NMDA receptors.
The insights gained from molecular docking, such as key hydrogen bonds and hydrophobic interactions, are crucial for optimizing the lead compounds to enhance their potency and selectivity. nih.govresearchgate.net
Virtual Screening Techniques for Novel Inhibitor Identification
Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. acs.org This approach was successfully employed to discover new chemotypes of RIPK1 inhibitors. nih.gov A virtual screening workflow led to the identification of a hit compound, 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, which was subsequently optimized to a series of potent 2,8-diazaspiro[4.5]decan-1-one derivatives. nih.gov
This process typically involves filtering large compound databases based on physicochemical properties and then using molecular docking to rank the remaining candidates based on their predicted binding affinity to the target protein. acs.org The top-ranking compounds are then selected for experimental validation. The success of virtual screening in identifying novel inhibitors underscores its importance in modern drug discovery, enabling the exploration of vast chemical space in a time and cost-effective manner. nih.govacs.org
Structure-Activity Relationship (SAR) and Structure-Selectivity Relationship (SSR) Studies
Structure-Activity Relationship (SAR) and Structure-Selectivity Relationship (SSR) studies are pivotal in medicinal chemistry for optimizing lead compounds into clinical candidates. These studies systematically modify the chemical structure of a compound and evaluate the effect of these changes on its biological activity and selectivity.
For derivatives of 2,8-diazaspiro[4.5]decan-1-one, SAR studies have been crucial in developing potent and selective inhibitors. For instance, systematic exploration of the spirocyclic scaffold led to the discovery of a potent dual TYK2/JAK1 inhibitor. nih.gov The introduction of the spiro ring was found to enhance activity towards JAK1 while maintaining selectivity for TYK2. acs.org Further modifications based on this scaffold led to the identification of a compound with excellent potency and selectivity. nih.govacs.org
Similarly, SAR studies on 2,8-diazaspiro[4.5]decanones as T-type calcium channel antagonists were conducted to test the hypothesis that this scaffold could mimic a known pharmacophore model. nih.gov These studies described the synthesis and the relationship between structural modifications and inhibitory activity. nih.gov In the context of RIPK1 inhibitors, structural optimization of a hit compound from virtual screening led to a series of 2,8-diazaspiro[4.5]decan-1-one derivatives with significant inhibitory activity. nih.gov
These studies often involve the synthesis of a series of analogs and their biological evaluation, with the data being used to build models that guide further design efforts.
In Silico Prediction of Pharmacological Profiles and Drugability Assessment
In silico methods are increasingly used to predict the pharmacological profiles and assess the "drugability" of new chemical entities early in the drug discovery process. risksafety.ru These predictions help in prioritizing compounds for further development and identifying potential liabilities. risksafety.ru
For this compound derivatives, computational tools can predict various ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For example, parameters like Caco-2 permeability and plasma protein binding have been estimated for analogous spirocycles. While specific data for this compound is limited, the methodologies are transferable.
Drugability assessment involves evaluating whether a biological target has a binding site that is likely to accommodate a small-molecule drug with sufficient affinity and selectivity. Computational tools can identify and characterize these binding pockets. For instance, in the development of 2,8-diazaspiro[4.5]decan-1-one derivatives as TYK2/JAK1 inhibitors, a lead compound demonstrated excellent metabolic stability, a key aspect of its pharmacological profile. nih.govacs.org The use of machine learning methods is also becoming more prevalent for predicting a wide range of pharmacological and toxicological properties based on a compound's chemical structure. risksafety.ru
Biological Activity and Pharmacological Potential of 1,8 Diazaspiro 4.5 Decan 2 One Scaffolds
Broad Spectrum Biological Activities Exhibited by Spirocyclic Compounds
Derivatives of the 1,8-diazaspiro[4.5]decan-2-one scaffold have demonstrated a remarkable range of pharmacological effects, underscoring their potential as therapeutic agents for a variety of diseases. ontosight.aismolecule.com The inherent structural rigidity and the capacity for diverse substitutions contribute to their ability to interact with multiple biological targets. tandfonline.commsesupplies.com
Certain 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives have been identified for their anti-inflammatory properties. ontosight.ai For instance, some of these compounds have been shown to decrease the adhesion of THP-1 monocytes in human umbilical vein endothelial cells stimulated by tumor necrosis factor (TNF-α). ontosight.ai In a notable study, a 2,8-diazaspiro[4.5]decan-1-one derivative, compound 48, demonstrated more potent anti-inflammatory effects than tofacitinib (B832) in models of acute ulcerative colitis. nih.gov This effect was linked to the regulation of genes controlled by TYK2/JAK1 and the modulation of Th1, Th2, and Th17 cell formation. nih.gov Another related scaffold, 2,8-diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine, has been found to act as a potent CCR4 antagonist, a receptor involved in allergic inflammation. medscape.com
The this compound scaffold has been a fruitful source of antimicrobial and antifungal agents. smolecule.comsmolecule.com For example, 3-butyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both Escherichia coli and Staphylococcus aureus.
In the realm of antifungal research, derivatives of 2,8-diazaspiro[4.5]decan-1-one have been designed as inhibitors of chitin (B13524) synthase, an essential enzyme for the fungal cell wall. researchgate.neta-z.lu One such derivative, compound 4d, exhibited excellent activity against Candida albicans, with a MIC value of 0.04 mmol/L, which was superior to both fluconazole (B54011) and polyoxin (B77205) B. nih.gov Another compound, 5h, from a series of 2-oxo-(1-oxo-2,8-diazaspiro[4.5]decane-8-yl)ethylpiperidine carboxamides, also displayed excellent antifungal activity against several pathogenic fungi, consistent with its potent chitin synthase inhibition. researchgate.net Furthermore, N-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. cabidigitallibrary.org
| Compound/Derivative | Organism(s) | Activity |
| 3-Butyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one | E. coli, S. aureus | MIC = 32 µg/mL |
| Compound 4d (a 2,8-diazaspiro[4.5]decan-1-one derivative) | C. albicans | MIC = 0.04 mmol/L |
| Compound 5h (a 2-oxo-(1-oxo-2,8-diazaspiro[4.5]decane-8-yl)ethylpiperidine carboxamide derivative) | C. albicans, A. fumigatus, C. neoformans, A. flavus | Excellent antifungal activity |
| N-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide | Gram-positive and Gram-negative bacteria | Antibacterial activity |
The therapeutic potential of diazaspiro compounds extends to antiviral and antiparasitic applications. ontosight.ai Research into spiroarsoranes, a class of arsenical compounds with a spiro structure, has revealed their trypanocidal properties against Trypanosoma brucei brucei, the parasite responsible for African trypanosomiasis. nih.govnih.gov One of the most active compounds in a new series of spiroarsoranes was effective at a dose of 30 mg/kg with low toxicity. nih.gov
More recently, novel lipophilic acetohydroxamic acid derivatives based on spiro carbocyclic 2,6-diketopiperazine scaffolds have shown potent activity against both T. brucei and T. cruzi. acs.org For instance, compound 7d, which is based on an (S)-6-benzyl-3,5-dioxospiro[piperazine-2,2′-adamantane] scaffold, was the most active derivative against both species, with IC₅₀ values of 6.8 nM and 0.21 μM, respectively. acs.org Furthermore, spirocarbocyclic-substituted hydantoin (B18101) analogs have been developed with both antiviral and trypanocidal activity. mdpi.com
The this compound scaffold and its analogs are promising candidates for the development of new anticancer agents. smolecule.comsmolecule.comontosight.ai Derivatives have shown significant and selective antiproliferative activity against various cancer cell lines, including MCF-7, glioblastoma, and neuroblastoma. ontosight.ai Some derivatives have also demonstrated potent and selective growth inhibitory activity against human umbilical vein endothelial cells (HUVECs) and have exhibited excellent in vivo antitumor activity in mice with sarcoma S180 cells. ontosight.ai
Derivatives of 1-thia-azaspiro[4.5]decane have been synthesized and studied for their anticancer activity against HepG-2 (human liver cancer), PC-3 (human prostate cancer), and HCT116 (human colorectal carcinoma) cell lines, with several compounds showing moderate to high inhibitory activities. smolecule.com
| Compound/Derivative | Cancer Cell Line(s) | Activity |
| 1-Oxa-3,8-diazaspiro[4.5]decan-2-one derivatives | MCF-7, glioblastoma, neuroblastoma, HUVECs | Significant and selective antiproliferative activity |
| 1-Thia-azaspiro[4.5]decane derivatives | HepG-2, PC-3, HCT116 | Moderate to high inhibition |
Antiviral and Trypanocidal Activities
Identified Molecular Targets and Mechanisms of Action
Understanding the molecular targets and mechanisms of action of this compound derivatives is crucial for their development as therapeutic agents. Research has shown that these compounds can modulate the activity of various enzymes and receptors. smolecule.com
A significant mechanism of action for many biologically active this compound derivatives is enzyme inhibition. ontosight.ai
As previously mentioned, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were designed as inhibitors of chitin synthase (CHS). researchgate.neta-z.lu Compounds 4e and 4j from this series showed excellent inhibitory potency against CHS, with IC₅₀ values of 0.13 mM and 0.12 mM, respectively, which are comparable to the well-known CHS inhibitor polyoxin B (IC₅₀ = 0.08 mM). nih.gov The inhibition was found to be non-competitive. researchgate.net
In the context of inflammatory diseases, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were developed as selective inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). nih.gov Compound 48 from this series demonstrated excellent potency against TYK2 and JAK1 with IC₅₀ values of 6 and 37 nM, respectively, and showed over 23-fold selectivity for JAK2. nih.gov
Furthermore, a virtual screening effort led to the identification of 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione as a hit compound for inhibiting Receptor-Interacting Protein Kinase 1 (RIPK1), a key player in necroptosis. nih.gov Subsequent optimization resulted in a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors, with compound 41 showing an IC₅₀ value of 92 nM. nih.gov
| Compound/Derivative | Target Enzyme | IC₅₀ Value |
| Compound 4e (a 2,8-diazaspiro[4.5]decan-1-one derivative) | Chitin Synthase (CHS) | 0.13 mM |
| Compound 4j (a 2,8-diazaspiro[4.5]decan-1-one derivative) | Chitin Synthase (CHS) | 0.12 mM |
| Compound 48 (a 2,8-diazaspiro[4.5]decan-1-one derivative) | TYK2 | 6 nM |
| Compound 48 (a 2,8-diazaspiro[4.5]decan-1-one derivative) | JAK1 | 37 nM |
| Compound 41 (a 2,8-diazaspiro[4.5]decan-1-one derivative) | RIPK1 | 92 nM |
Receptor-Interacting Serine/Threonine Kinase 1 (RIPK1) Inhibition
Receptor and Ion Channel Modulation
Muscarinic acetylcholine (B1216132) receptors, particularly the M1 subtype, are important targets for treating cognitive deficits associated with neurological disorders. google.com Various diazaspiro[4.5]decanone derivatives have been synthesized and evaluated for their activity as muscarinic agonists. nih.gov
A series of novel 2,8-dialkyl-1-oxa-2,8-diazaspiro[4.5]decan-3-ones, which are structurally related to known M1 agonists, were developed. nih.gov The compound 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one (6a) showed high binding affinity for both M1 and M2 receptors and demonstrated partial agonistic activity for M1 receptors. nih.gov Another compound, (S)-2-ethyl-8-methyl-l-thia-4,8-diazaspiro[4.5]decan-3-one (also known as AF267B or Compound A), is a selective M1 muscarinic receptor agonist. google.com Furthermore, the compound [2-ethyl-8-methyl-2,8-diazaspiro(4.5)decane-1,3-dione] hydrochloride (RS86) has also been identified as a muscarinic receptor agonist that can decrease avoidance responding in rats, an effect similar to that of antipsychotic drugs.
Table 3: Muscarinic Receptor Activity of Diazaspiro[4.5]decanone Derivatives
| Compound | Core Structure | Activity Profile | Reference |
|---|---|---|---|
| Compound 6a | 1-Oxa-2,8-diazaspiro[4.5]decan-3-one | High affinity for M1/M2 receptors; partial M1 agonist | nih.gov |
| AF267B (Compound A) | 1-Thia-4,8-diazaspiro[4.5]decan-3-one | Selective M1 muscarinic receptor agonist | google.com |
| RS86 | 2,8-Diazaspiro[4.5]decane-1,3-dione | Muscarinic receptor agonist |
The neurokinin 1 (NK-1) receptor and its ligand, substance P, are key mediators of nausea and vomiting, particularly the delayed phase induced by chemotherapy. nih.govcaymanchem.com Antagonists of the NK-1 receptor are used as antiemetics. ebi.ac.uk
Rolapitant , a potent and highly selective NK-1 receptor antagonist, is built on a 1,7-diazaspiro[4.5]decan-2-one scaffold. nih.govebi.ac.uk It exhibits a very high affinity for the human NK-1 receptor, with a reported Ki value of 0.66 nM. caymanchem.com Rolapitant is over 1,000-fold more selective for the NK-1 receptor compared to NK-2 and NK-3 receptors. caymanchem.com Its mechanism involves blocking the binding of substance P to NK-1 receptors in the central and peripheral nervous systems. nih.gov This activity makes it effective for preventing delayed chemotherapy-induced nausea and vomiting. ebi.ac.ukdrugs.com
Table 4: NK-1 Receptor Binding Affinity of Rolapitant
| Compound | Core Structure | Binding Affinity (Ki, human) | Reference |
|---|---|---|---|
| Rolapitant | 1,7-Diazaspiro[4.5]decan-2-one | 0.66 nM | caymanchem.com |
The Janus kinase (JAK) family, including TYK2 and JAK1, plays a critical role in cytokine signaling pathways that drive immune responses. smolecule.comacs.org Inhibitors targeting these kinases are being developed for autoimmune and inflammatory conditions. smolecule.comresearchgate.net
A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent and selective dual inhibitors of TYK2 and JAK1. acs.orgnih.gov Systematic exploration of this scaffold led to the discovery of compound 48 , which showed excellent potency against TYK2 and JAK1 with IC50 values of 6 nM and 37 nM, respectively. acs.orgnih.gov This compound exhibited more than 23-fold selectivity for TYK2/JAK1 over JAK2. acs.orgnih.gov Another related compound, JAK1/TYK2-IN-4 , is also a 2,8-diazaspiro[4.5]decan-1-one derivative. smolecule.com The selective inhibition of both TYK2 and JAK1 may offer an improved safety profile compared to broader-spectrum JAK inhibitors. smolecule.com In preclinical models of ulcerative colitis, compound 48 demonstrated potent anti-inflammatory effects. acs.org
Table 5: TYK2/JAK1 Inhibition by 2,8-Diazaspiro[4.5]decan-1-one Derivatives
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| Compound 48 | TYK2 | 6 | acs.orgnih.gov |
| JAK1 | 37 | ||
| JAK1/TYK2-IN-1 | TYK2 | 29 | chembuyersguide.com |
| JAK1 | 41 |
Renal Outer Medullary Potassium (ROMK) Channel Inhibition
Derivatives of the 2,8-diazaspiro[4.5]decan-1-one scaffold have been identified as potent and selective inhibitors of the renal outer medullary potassium (ROMK) channel. probechem.comresearchgate.netmedchemexpress.com The ROMK channel, also known as Kir1.1, is a crucial protein in the kidney responsible for salt reabsorption. researchgate.net Inhibition of this channel is a therapeutic strategy for developing novel diuretics that can lower blood volume and pressure. researchgate.net
One notable derivative, MK-8153, incorporates the 2,8-diazaspiro[4.5]decan-1-one core and demonstrates high potency and selectivity for ROMK. probechem.comhodoodo.com In electrophysiological recordings using rat ROMK-expressing HEK293 cells, MK-8153 exhibited an IC50 value of 2.5 nM. medchemexpress.com It shows significant selectivity over other potassium channels, including a 3,400-fold selectivity over the hERG channel, which is critical for avoiding cardiac side effects. probechem.com Furthermore, MK-8153 displayed no significant activity against related inward-rectifying potassium channels like Kir2.1, Kir4.1, and Kir7.1, or the cardiac channels Nav1.5 and Cav1.2 at concentrations up to 100 μM and >30 μM, respectively. probechem.com Another compound, Romk-IN-32, also featuring a 2,8-diazaspiro[4.5]decan-1-one structure, shows a high selectivity ratio of approximately 630-fold for ROMK over hERG. vulcanchem.com
The development of these selective inhibitors allows for precise investigation into the role of ROMK in maintaining electrolyte balance and vascular tone. vulcanchem.com
Table 1: ROMK Inhibition by 2,8-Diazaspiro[4.5]decan-1-one Derivatives
| Compound | Target | IC50 | Selectivity | Reference |
| MK-8153 | ROMK | 5 nM | 3,400-fold over hERG | probechem.com |
| MK-8153 | rat ROMK (electrophysiology) | 2.5 nM | >100 μM against Kir2.1, Kir4.1, Kir7.1 | medchemexpress.com |
| Romk-IN-32 | ROMK | - | ~630-fold over hERG | vulcanchem.com |
Modulation of Key Biological Pathways
The this compound scaffold serves as a core structure for compounds that modulate several critical biological pathways involved in cell growth, inflammation, and survival.
Cellular Signaling and Metabolic Processes
Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been shown to be potent inhibitors of the WNT signaling pathway. nih.govacs.org The WNT pathway is crucial for embryonic development and adult tissue homeostasis, and its dysregulation is implicated in diseases like cancer. A medicinal chemistry program identified CCT251545, a compound with a 2,8-diazaspiro[4.5]decan-1-one core, as a potent inhibitor of WNT signaling with an IC50 of 5 nM. caymanchem.com This compound demonstrated a 350-fold increase in potency from the initial hit in a cell-based assay. nih.gov The specific stereochemistry and the presence of both hydrogen-bond donor and acceptor motifs on the spirocyclic scaffold were found to be critical for its activity. acs.org
Furthermore, this scaffold is integral to inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1). nih.govnih.gov RIPK1 is a key regulator of necroptosis, a form of programmed cell death involved in various inflammatory diseases. nih.govnih.gov Through structural optimization, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were developed as potent RIPK1 inhibitors. nih.gov One such compound, compound 41, exhibited an IC50 value of 92 nM against RIPK1 and showed significant anti-necroptotic effects in cellular models. nih.govnih.gov
YAP/TAZ Pathway Activation
The 2,8-diazaspiro[4.5]decane scaffold has been utilized to develop inhibitors of the Large Tumor Suppressor Kinases 1 and 2 (LATS1/2). google.com LATS1/2 are key components of the Hippo signaling pathway, which controls organ size and tissue homeostasis by inhibiting the transcriptional coactivators Yes-associated protein (YAP) and transcriptional coactivator with PDZ-binding motif (TAZ). google.combmbreports.org
By inhibiting LATS1/2, these diazaspiro compounds prevent the phosphorylation of YAP and TAZ. google.com Unphosphorylated YAP and TAZ can then translocate to the nucleus, where they associate with transcription factors, primarily from the TEAD family, to activate genes involved in cell proliferation and tissue regeneration. google.combmbreports.org This mechanism is significant because inappropriate inactivation of the Hippo pathway and subsequent YAP/TAZ activation are linked to tumorigenesis, but controlled activation is also a promising strategy for promoting tissue repair after injury. google.comnih.gov Inactivation of LATS1/2 in neural progenitors, for instance, leads to YAP/TAZ activation and a global increase in transcription, promoting cell growth and proliferation. nih.gov
Regulation of T-cell Differentiation (e.g., Th1, Th2, Th17)
The 2,8-diazaspiro[4.5]decan-1-one framework is a key feature of potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). nih.gov These kinases are critical mediators of cytokine signaling that drives the differentiation of T helper (Th) cells into distinct subsets, including Th1, Th2, and Th17 cells. nih.govmdpi.com These T-cell subsets play a central role in coordinating the adaptive immune response against various pathogens and are implicated in autoimmune and inflammatory diseases. researchgate.net
A specific derivative, compound 48, demonstrated excellent potency against TYK2 and JAK1 with IC50 values of 6 nM and 37 nM, respectively. nih.gov It also showed over 23-fold selectivity for these kinases over JAK2. nih.gov The anti-inflammatory effects of compound 48 were shown to be mediated by its ability to regulate the formation of Th1, Th2, and Th17 cells. nih.gov By inhibiting TYK2/JAK1, these compounds can modulate the signaling of key cytokines like IL-12 and IL-23, which are crucial for the differentiation and function of these T-cell subsets. researchgate.net This makes the 2,8-diazaspiro[4.5]decan-1-one scaffold a promising starting point for developing therapies for inflammatory and autoimmune disorders. nih.gov
Table 2: Kinase Inhibition by a 2,8-Diazaspiro[4.5]decan-1-one Derivative (Compound 48)
| Kinase Target | IC50 (nM) | Selectivity | Reference |
| TYK2 | 6 | >23-fold vs. JAK2 | nih.gov |
| JAK1 | 37 | >23-fold vs. JAK2 | nih.gov |
Methodologies for In Vitro and In Vivo Pharmacological Evaluation
The pharmacological potential of compounds based on the this compound scaffold is assessed through a variety of established in vitro and in vivo assays. These methods are essential for determining potency, selectivity, and mechanism of action.
Enzyme Inhibition Assays
Enzyme inhibition assays are fundamental for quantifying the potency of diazaspiro[4.5]decan-2-one derivatives against their specific molecular targets. These assays typically measure the concentration of the inhibitor required to reduce the enzyme's activity by 50% (IC50).
For kinase inhibitors targeting RIPK1, TYK2, and JAK1, biochemical assays are commonly employed. nih.govnih.gov For instance, the inhibitory activity of 2,8-diazaspiro[4.5]decan-1-one derivatives against RIPK1 was determined, leading to the identification of compounds with nanomolar potency. nih.gov Similarly, the potency of derivatives against TYK2 and JAK1 was evaluated using in vitro kinase assays, which confirmed their dual inhibitory action and selectivity against other JAK family members. nih.gov
In the context of antifungal research, derivatives of 2,8-diazaspiro[4.5]decan-1-one have been evaluated as inhibitors of chitin synthase (CHS), an enzyme essential for the fungal cell wall. nih.govresearchgate.netnih.gov The inhibitory activity is measured through enzymatic assays that quantify chitin production. researchgate.net For example, several 2-oxo-(1-oxo-2,8-diazaspiro[4.5]decane-8-yl)ethylpiperidine carboxamide derivatives were tested, with some showing excellent inhibition of CHS with IC50 values as low as 0.10 mM, comparable to the control drug polyoxin B. nih.gov These enzymatic assays are crucial for establishing the compounds' mechanism of action as antifungal agents. researchgate.net
Table 3: Chitin Synthase (CHS) Inhibition by 2,8-Diazaspiro[4.5]decan-1-one Derivatives
| Compound | Target | IC50 (mM) | Reference |
| Compound 4j | CHS | 0.12 | nih.gov |
| Compound 4e | CHS | 0.13 | nih.gov |
| Compound 5h | CHS | 0.10 | nih.gov |
| Compound 5b | CHS | 0.13 | nih.gov |
| Compound 5d | CHS | 0.18 | nih.gov |
| Compound 5q | CHS | 0.15 | nih.gov |
| Polyoxin B (Control) | CHS | 0.08 | nih.gov |
Cell-Based Assays for Biological Response and Cytotoxicity
Cell-based assays are fundamental in early-stage drug discovery to evaluate the biological response of a compound and its potential toxicity to cells. marinbio.comsolvias.com These in vitro tests provide crucial data on how a compound affects cellular functions, such as proliferation, viability, and specific signaling pathways.
In the context of this compound derivatives, a notable study investigated the cytotoxic effects of a specific analogue. The research included a cytotoxicity assay on compound 12g, a diazaspiro[4.5]decan-1-one derivative, which was tested against the human lung cancer cell line A549. The results from this assay indicated that compound 12g exhibited low toxicity towards these human cells, suggesting a favorable preliminary safety profile for this particular derivative. researchgate.net Such assays are critical for identifying compounds that are effective against their intended target while minimizing harm to healthy cells.
Assessment of Selectivity and Potency against Multiple Biological Targets
The efficacy of a potential drug is heavily dependent on its potency and selectivity towards its intended biological target. High potency allows for the use of lower concentrations of the drug, while high selectivity minimizes off-target effects and potential side effects. The this compound scaffold has been a foundation for developing compounds with significant potency and selectivity against various biological targets.
Derivatives of this scaffold have been identified as potent inhibitors of several enzymes. For instance, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were developed as potent inhibitors of the Receptor-Interacting Protein Kinase 1 (RIPK1), with one compound, compound 41, demonstrating an IC50 value of 92 nM. nih.gov In another study, a novel 2,8-diazaspiro[4.5]decan-1-one derivative was identified as a potent and selective dual inhibitor for Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). bindingdb.org Furthermore, research into phospholipase D (PLD) inhibitors has led to the development of isoform-selective compounds based on the 2,8-diazaspiro[4.5]decan-1-one structure, with one derivative showing an impressive 1700-fold selectivity for PLD1 over PLD2. ebi.ac.uk Additionally, many derivatives have been synthesized and evaluated as inhibitors of chitin synthase, a key enzyme in fungi. researchgate.netresearchgate.net
These findings underscore the versatility of the this compound scaffold in generating potent and selective inhibitors for a range of therapeutic targets.
Studies on Efficacy against Drug-Resistant Variants
The emergence of drug-resistant strains of pathogens and diseases is a significant challenge in modern medicine. Therefore, the ability of a new chemical entity to be effective against such resistant variants is a highly desirable characteristic.
Research on this compound derivatives has shown promising results in this area. Specifically, certain compounds from this family have demonstrated significant antifungal activity against drug-resistant fungal variants. researchgate.net Studies have reported that some of these derivatives are effective against fluconazole-resistant strains of Candida albicans and Cryptococcus neoformans, which are common fungal pathogens. researchgate.net This suggests that these compounds may have a different mechanism of action or are less susceptible to the resistance mechanisms that affect existing antifungal drugs.
Drug Combination Studies for Additive or Synergistic Effects
Combination therapy, the use of two or more drugs to treat a single disease, is a common strategy to enhance efficacy, reduce dosages, and overcome drug resistance. Studies involving this compound derivatives have explored their potential in combination with existing drugs.
Advanced Pharmacological Profiling Considerations
Beyond initial efficacy and safety assessments, a comprehensive pharmacological profile is necessary to predict a drug candidate's behavior in a living organism. This includes evaluating its metabolic stability and how it interacts with plasma proteins.
Metabolic Stability Assessment (e.g., Microsome Stability Assays)
Metabolic stability is a critical parameter that influences a drug's half-life and bioavailability. srce.hr Microsomal stability assays, which utilize liver microsomes containing key drug-metabolizing enzymes, are commonly used to assess this in vitro. evotec.comnih.gov
A study focusing on a proteolysis targeting chimera (PROTAC) degrader, ARD-2051, which incorporates a diazaspiro[4.5]decane structure, provides specific data on metabolic stability. The metabolic stability of ARD-2051 was evaluated in liver microsomes from various species, including mouse, rat, dog, monkey, and human. The findings indicated that ARD-2051 has exceptional stability in the liver microsomes of all tested species, suggesting it is not rapidly metabolized. umich.edu
Table 1: Metabolic Stability of ARD-2051 in Liver Microsomes
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
|---|---|---|
| Mouse | >120 | <5.8 |
| Rat | >120 | <5.8 |
| Dog | >120 | <5.8 |
| Monkey | >120 | <5.8 |
| Human | >120 | <5.8 |
Data sourced from a study on ARD-2051, a compound containing a diazaspiro[4.5]decane moiety. umich.edu
Plasma Protein Binding and Free Fraction Determination
The extent to which a drug binds to plasma proteins is a crucial pharmacokinetic property, as only the unbound or "free" fraction of the drug is generally considered to be pharmacologically active. bioivt.comevotec.com High plasma protein binding can affect a drug's distribution and clearance. turkupetcentre.net
The same study on ARD-2051 also investigated its plasma protein binding. The results showed that ARD-2051 exhibits high levels of plasma protein binding across all five species tested (mouse, rat, dog, monkey, and human). umich.edu Despite the high binding, a detectable level of the free drug fraction was present in the plasma of all species. umich.edu
Table 2: Plasma Protein Binding of ARD-2051
| Species | Plasma Protein Binding (%) |
|---|---|
| Mouse | 99.1 |
| Rat | 99.3 |
| Dog | 99.2 |
| Monkey | 99.2 |
| Human | 99.2 |
Data sourced from a study on ARD-2051, a compound containing a diazaspiro[4.5]decane moiety. umich.edu
Strategic Role as Privileged Scaffolds and Lead Compounds in Drug Discovery
The this compound core is increasingly recognized as a privileged scaffold in medicinal chemistry. Privileged scaffolds are molecular frameworks that can bind to a range of different biological targets, offering a valuable starting point for the development of novel therapeutic agents. mdpi.comnih.gov The unique three-dimensional structure and conformational rigidity of the diazaspiro[4.5]decane system make it an attractive scaffold for designing compounds with improved potency, selectivity, and pharmacokinetic properties. bldpharm.com
The inherent three-dimensionality of spirocyclic scaffolds like this compound allows for the precise spatial arrangement of functional groups, which can lead to enhanced interactions with biological targets such as enzymes and receptors. bldpharm.comsmolecule.com This structural complexity is a key advantage in modern drug discovery, moving away from flat, two-dimensional molecules. researchgate.net Furthermore, the presence of two nitrogen atoms in the diazaspiro core provides opportunities for diverse chemical modifications, enabling the fine-tuning of a compound's physicochemical properties and biological activity. smolecule.com
The strategic value of the broader diazaspiro[4.5]decane framework has been demonstrated through the development of various lead compounds targeting a range of diseases. While specific research on the this compound isomer is emerging, extensive studies on related isomers highlight the therapeutic potential of this scaffold class.
For instance, derivatives of the closely related 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of necroptosis, a form of programmed cell death implicated in inflammatory diseases. nih.gov Through structural optimization, a lead compound from this series demonstrated significant inhibitory activity against RIPK1 with an IC50 value of 92 nM and showed a significant anti-necroptotic effect in cellular models. nih.gov
Similarly, derivatives of 1,3-diazaspiro[4.5]decane-2,4-dione , which shares the core spirocyclic structure, have been investigated for a variety of pharmacological activities. These compounds have shown potential as anticonvulsants and have been explored for their effects on the central nervous system. uj.edu.plresearchgate.net Research into arylpiperazinylpropyl derivatives of 8-phenyl-1,3-diazaspiro[4.5]decan-2,4-dione has revealed high affinity for serotonin (B10506) (5-HT1A, 5-HT2A, 5-HT7) and dopamine (B1211576) (D2) receptors, indicating their potential as multi-receptor ligands for treating complex neurological and psychiatric disorders. uj.edu.pl
The antifungal potential of the diazaspiro[4.5]decan-1-one scaffold has also been a focus of research. A series of novel derivatives were designed and synthesized as inhibitors of chitin synthase, an essential enzyme for the fungal cell wall that is absent in humans. researchgate.net Several of these compounds exhibited potent inhibitory effects against chitin synthase and demonstrated significant antifungal activity against various fungal strains, including drug-resistant variants. researchgate.net
These examples underscore the versatility of the diazaspiro[4.5]decane scaffold as a privileged structure in drug discovery. The ability to generate libraries of diverse compounds based on this core structure allows for the exploration of a wide range of biological targets and the development of novel lead compounds for various therapeutic indications.
Table of this compound and Related Scaffolds in Drug Discovery
| Compound/Scaffold Class | Biological Target(s) | Therapeutic Area | Key Research Findings |
| 2,8-Diazaspiro[4.5]decan-1-one Derivatives | Receptor-Interacting Protein Kinase 1 (RIPK1) | Inflammatory Diseases | Identified potent inhibitors with IC50 values as low as 92 nM and significant anti-necroptotic activity in cell models. nih.gov |
| 1,3-Diazaspiro[4.5]decan-2,4-dione Derivatives | Serotonin & Dopamine Receptors | Neurology, Psychiatry | Showed high affinity for 5-HT1A, 5-HT2A, 5-HT7, and D2 receptors, suggesting potential as multi-target CNS agents. uj.edu.pl |
| Diazaspiro[4.5]decan-1-one Derivatives | Chitin Synthase | Infectious Diseases (Antifungal) | Acted as non-competitive inhibitors of chitin synthase with potent activity against various fungal strains, including resistant ones. researchgate.net |
| 1,3-Diazaspiro[4.5]decan-4-one Derivatives | Central Nervous System | Neurology | Exhibited CNS depressant action and sedative activity in preclinical models. researchgate.net |
| 8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione Derivatives | Trypanosoma brucei | Infectious Diseases (Antitrypanosomal) | Acetohydroxamic acid derivatives showed potent activity against T. brucei with EC50 values in the low nanomolar range. mdpi.com |
Future Directions and Research Perspectives
Exploration of Novel and Efficient Synthetic Routes for Analog Library Generation
The generation of diverse chemical libraries is fundamental to exploring the full potential of the 1,8-diazaspiro[4.5]decan-2-one scaffold. Future research will necessitate the development of novel and efficient synthetic strategies that are amenable to high-throughput synthesis and purification.
A significant advancement involves the use of Michael addition reactions. For instance, a straightforward and scalable synthesis of 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives has been developed using the Michael addition of pipecolate-derived enolates to various nitroalkenes. researchgate.net This method is noted for its broad applicability and suitability for large-scale production, which is crucial for creating extensive analog libraries. researchgate.net Another established method involves palladium-mediated cross-coupling reactions to functionalize the scaffold.
Alternative routes are also being explored to enhance efficiency and avoid hazardous reagents. One such approach involves the reduction of 4-pyridyl derivatives with lithium aluminum hydride to form a diamine intermediate, which then undergoes cyclization under acidic conditions to yield the diazaspiro core in moderate yields. vulcanchem.com This method offers an advantage by circumventing the use of toxic cyanide reagents common in other synthetic pathways like the Strecker reaction. vulcanchem.com For related oxa-diazaspiro analogs, a convenient synthesis has been demonstrated starting from 4-pyridone through the addition of trimethylsilyl (B98337) cyanide. tandfonline.com
These varied approaches provide a robust toolkit for medicinal chemists, enabling the systematic exploration of structure-activity relationships (SAR) through the generation of large, diverse libraries of this compound analogs.
Table 1: Comparison of Synthetic Routes for Diazaspiro[4.5]decan-2-one and Related Scaffolds
| Synthetic Method | Key Reactants/Steps | Key Advantages | Reference(s) |
|---|---|---|---|
| Michael Addition | Pipecolate-derived enolates, Nitroalkenes | Straightforward, scalable, general scope | researchgate.net |
| Pyridine (B92270) Reduction & Cyclization | 4-pyridyl derivatives, Lithium aluminum hydride, Acidic cyclization | Avoids toxic cyanide reagents | vulcanchem.com |
| Palladium-mediated Cross-Coupling | Aryl boronic acids/esters, Bromo- or chloropyridine intermediates | Efficient for creating aryl derivatives | |
| Cyanide Addition to Pyridone | 4-pyridone, Trimethylsilyl cyanide | Convenient for oxa-analogs | tandfonline.com |
Advanced Derivatization Strategies for Enhanced Biological Activity and Target Selectivity
Advanced derivatization is key to optimizing the therapeutic profile of this compound-based compounds. By systematically modifying the core scaffold, researchers can fine-tune interactions with biological targets to boost potency and selectivity.
Significant work has been done on derivatives of 2,8-diazaspiro[4.5]decan-1-one as potent and selective inhibitors of cyclin-dependent kinases 8 and 19 (CDK8/CDK19). nih.govacs.org Structure-activity relationship studies revealed that introducing polarity and modifying substituents on the pyridine ring could significantly impact inhibitory activity. nih.gov For example, the introduction of an aminoindazole group led to a potent derivative with enhanced properties. acs.org
This scaffold has also been successfully utilized to develop dual inhibitors for Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), which are implicated in inflammatory diseases. nih.govfigshare.com A systematic exploration of SAR, based on a known TYK2 inhibitor, led to the discovery of a derivative, compound 48 , which exhibited excellent potency against both TYK2 and JAK1 with IC₅₀ values of 6 nM and 37 nM, respectively. nih.govfigshare.com This compound also showed over 23-fold selectivity against the related kinase JAK2. nih.govfigshare.com
Furthermore, structural optimization of a 1,3,8-triazaspiro[4.5]decane-2,4-dione hit compound led to a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of necroptosis. nih.gov Among these, compound 41 displayed a prominent inhibitory activity against RIPK1 with an IC₅₀ value of 92 nM. nih.gov
Table 2: Derivatization of the 2,8-Diazaspiro[4.5]decan-1-one Scaffold for Target Selectivity
| Compound/Series | Target(s) | Key Derivatization | Reported Activity (IC₅₀) | Reference(s) |
|---|---|---|---|---|
| Aminoindazole derivative 25 | CDK8/CDK19 | Addition of aminoindazole group | Potent inhibition observed | acs.org |
| Compound 48 | TYK2/JAK1 | Spirocyclic scaffold introduction and optimization | 6 nM (TYK2), 37 nM (JAK1) | nih.govfigshare.com |
| Compound 41 | RIPK1 | Optimization from a triazaspiro hit | 92 nM | nih.gov |
Development of Highly Selective Ligands for Underexplored Biological Targets
The structural rigidity and synthetic tractability of the this compound core make it an ideal starting point for developing ligands for novel or underexplored biological targets. Diazaspiro compounds have shown potential as inhibitors of KRAS G12C and as antitubercular agents, highlighting their versatility. ontosight.ai
One area of focus has been the inhibition of 2-oxoglutarate (2OG) dependent enzymes like the prolyl hydroxylase domains (PHDs), which are targets for anemia treatment. rsc.org Spiro[4.5]decanone-containing compounds have been identified as useful templates for generating potent and selective PHD inhibitors. rsc.org Another novel target is the mitochondrial permeability transition pore (mPTP), which is implicated in ischemia/reperfusion injury. nih.gov Researchers have designed and synthesized 1,4,8-triazaspiro[4.5]decan-2-one derivatives that act as potent mPTP inhibitors, with modeling studies suggesting a binding site at the interface of ATP synthase subunits. nih.gov
There is also significant interest in targeting glycosidase enzymes, which are involved in a wide range of diseases. rsc.org The development of diazaspiro-iminosugars is being pursued with the expectation that their rigid three-dimensional conformations will enable specific and potent interactions with the amino acid residues of these enzymes. rsc.org Specifically, O-GlcNAcase, a glycoside hydrolase implicated in neurodegenerative disorders like Parkinson's and Huntington's disease, has been identified as a potential target for spiro compounds. google.com
Application of Deuteration Strategies in Spirocyclic Scaffold Design
Deuteration, the strategic replacement of hydrogen with its heavy isotope deuterium (B1214612), is an increasingly important strategy in medicinal chemistry to enhance the pharmacokinetic properties of drug candidates. uniupo.it The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes mediated by cytochrome P450 enzymes. researchgate.net This "deuterium switch" can lead to improved metabolic stability, longer half-life, and potentially a better safety profile compared to non-deuterated counterparts. uniupo.it
The rise of spirocyclic scaffolds in drug design has occurred alongside the growing application of deuteration strategies. researchgate.net While specific studies on the deuteration of this compound are not yet widely published, the principles are broadly applicable. For complex molecules, including azaspirodecane derivatives, deuteration is considered a viable approach to improve drug-like properties. researchgate.net Isotope labeling experiments have demonstrated the feasibility of incorporating deuterium into spirocyclic structures during their synthesis. acs.org Given the significant biological activities reported for this compound derivatives, applying deuteration at metabolically labile positions is a logical next step to optimize lead compounds and improve their clinical potential.
Integration of Computational and Experimental Methodologies for Rational Design
The synergy between computational modeling and experimental synthesis is accelerating the drug discovery process for this compound derivatives. This integrated approach allows for a more rational design of potent and selective inhibitors.
A prime example is the discovery of RIPK1 inhibitors, where a virtual screening workflow was employed to identify an initial hit compound, 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione. nih.gov This computationally identified molecule was then used as a starting point for experimental chemical synthesis and optimization, ultimately leading to highly potent inhibitors. nih.gov Similarly, computational modeling studies were crucial in understanding the structure-activity relationships of novel mPTP inhibitors, helping to identify their specific binding site on ATP synthase. nih.gov
Experimental techniques like X-ray crystallography provide critical data that fuel computational design. The determination of the crystal structure of a 2,8-diazaspiro[4.5]decan-1-one derivative bound to its CDK8/cyclin C target provided a detailed understanding of its binding mode. acs.org This structural information is invaluable for subsequent rounds of rational, structure-based drug design, allowing for the precise modification of the scaffold to improve target engagement and selectivity. acs.orgrsc.org
Expansion of Biological Activity Profiling and Mechanism of Action Studies
While much research has focused on specific targets like kinases, a broader investigation into the biological activities of this compound derivatives reveals a wide therapeutic potential. Expanding the biological profiling of these compounds is crucial for identifying new applications and understanding their full pharmacological effects.
Derivatives of the closely related 1-oxa-3,8-diazaspiro[4.5]decan-2-one have demonstrated a remarkable range of activities, including antihypertensive, anti-inflammatory, and anticancer effects. ontosight.ai Some compounds effectively lowered blood pressure in hypertensive rat models, while others showed significant antiproliferative activity against various cancer cell lines. ontosight.ai The broader azaspirodecane class has been associated with anti-inflammatory, antioxidant, anticonvulsant, antibacterial, and antifungal properties, underscoring the scaffold's versatility. researchgate.net
Deeper mechanism-of-action studies are also revealing unique biological effects. For example, a 2,8-diazaspiro[4.5]decan-4-amine derivative developed as a CCR4 antagonist was found to not only block the receptor but also induce its internalization, a distinct mechanism that could lead to enhanced therapeutic outcomes in chronic inflammatory diseases. vulcanchem.com In the context of inflammatory bowel disease, the dual TYK2/JAK1 inhibitor compound 48 was shown to exert its anti-inflammatory effects by modulating the expression of related genes and regulating the formation of Th1, Th2, and Th17 immune cells. nih.govfigshare.com These studies provide a more profound understanding of how these compounds function at a cellular and molecular level, paving the way for more targeted therapeutic strategies.
Table 3: Diverse Biological Activities of Diazaspiro[4.5]decan-2-one and Related Analogs
| Compound Class | Biological Activity | Key Findings | Reference(s) |
|---|---|---|---|
| 1-Oxa-3,8-diazaspiro[4.5]decan-2-one derivatives | Antihypertensive | Lowered mean blood pressure by up to 70.2 ± 5.0 mmHg in spontaneously hypertensive rats. | ontosight.ai |
| 1-Oxa-3,8-diazaspiro[4.5]decan-2-one derivatives | Anticancer | Exhibited selective antiproliferative activity against MCF-7, glioblastoma, and neuroblastoma cell lines. | ontosight.ai |
| 1-Oxa-3,8-diazaspiro[4.5]decan-2-one derivatives | Anti-inflammatory | Reduced adhesion of THP-1 monocytes in TNF-α-stimulated endothelial cells. | ontosight.ai |
| 2,8-Diazaspiro[4.5]decan-4-amine derivative | CCR4 Antagonism | Induced 60% internalization of cell-surface CCR4 receptors. | vulcanchem.com |
| Azaspirodecane derivatives | Broad Spectrum | Investigated for anti-inflammatory, antioxidant, anticonvulsant, antibacterial, and antifungal activities. | researchgate.net |
Q & A
Q. What are the common synthetic routes for 1,8-Diazaspiro[4.5]decan-2-one?
The synthesis of this compound typically involves spirocyclic scaffold construction via cyclization reactions. For example, tert-butyl-protected intermediates (e.g., tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate) are used to introduce functional groups while preserving the spirocyclic core. Subsequent deprotection and functionalization steps yield the target compound. Key methods include Buchwald-Hartwig amination for nitrogen incorporation and spiro-ring closure via intramolecular cyclization .
Q. How is the structural characterization of this compound performed?
Structural elucidation relies on spectroscopic techniques:
- NMR : H and C NMR identify proton environments and carbon frameworks, confirming spirocyclic geometry.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formula and purity.
- X-ray Crystallography : Resolves absolute stereochemistry in crystalline derivatives, critical for bioactive analogs .
Q. What physicochemical properties influence its research applications?
Key properties include:
- Solubility : Polar solvents (e.g., DMSO) are preferred due to moderate aqueous solubility. Derivatives with trifluoromethyl groups enhance lipophilicity for membrane permeability .
- Stability : Susceptible to hydrolysis under acidic/basic conditions; inert atmosphere storage is recommended .
Advanced Research Questions
Q. How do structural modifications impact kinase selectivity in this compound derivatives?
Systematic SAR studies reveal that substituents on the spirocyclic core dictate kinase inhibition profiles. For instance:
- Methoxy groups at position 2 enhance TYK2/JAK1 selectivity (IC: 6 nM for TYK2 vs. >23-fold selectivity over JAK2) .
- Trifluoromethylphenyl moieties improve binding affinity to hydrophobic kinase pockets, as seen in Rolapitant derivatives targeting neurokinin receptors .
| Derivative | TYK2 IC (nM) | JAK1 IC (nM) | JAK2 Selectivity Ratio |
|---|---|---|---|
| Compound 48 | 6 | 37 | >23 |
Q. What experimental models address efficacy and data contradictions in anti-inflammatory studies?
- In Vivo Models : Acute ulcerative colitis (UC) models in rodents evaluate colonic inflammation reduction via cytokine profiling (e.g., IL-6, TNF-α) .
- Data Reconciliation : Orthogonal assays (e.g., ELISA, flow cytometry) validate target engagement. Variability in Th17 cell inhibition across studies is addressed using ANOVA-based statistical rigor .
Q. How is metabolic stability optimized in preclinical development?
Strategies include:
Q. What methodologies improve solubility for crystallization-prone derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
